Bisisorhapontigenin A

Vue d'ensemble

Description

Bisisorhapontigenin A is a natural oligostilbene, a type of compound that belongs to the stilbene class. Stilbenes are known for their bioactive properties, including anti-cancer and anti-inflammatory effects. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis. For instance, isorhapontigenin, a related stilbene, has been isolated from various plants and fruits and exhibits several physiological activities. It has been shown to have anti-diabetic properties in vivo, as demonstrated by a study where diabetic mice treated with isorhapontigenin showed significant improvements in markers of diabetes such as glucose, insulin, and free fatty acid levels .

Synthesis Analysis

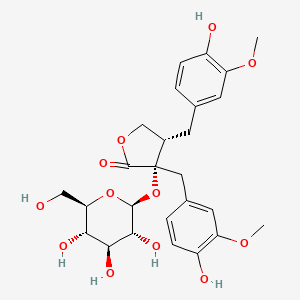

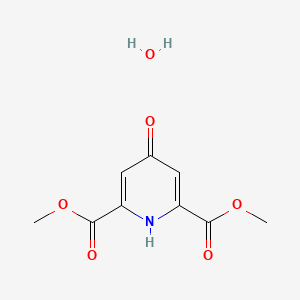

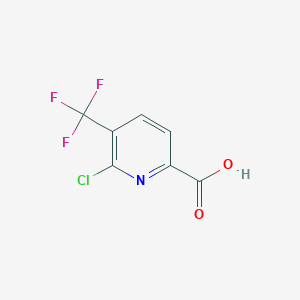

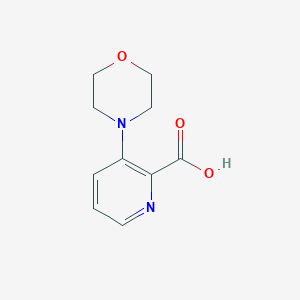

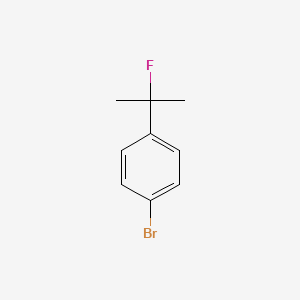

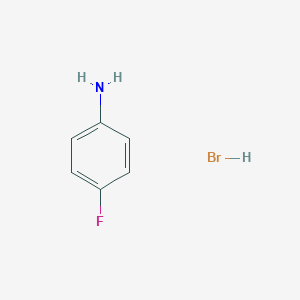

The synthesis of this compound has been achieved through biomimetic oxidation processes. The study on the efficient synthesis of several natural oligostilbenes, including this compound, involved the regioselective oxidative coupling reactions of 5-bromoisorhapontigenin. This process was catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) or horseradish peroxidase (HRP) with hydrogen peroxide (H2O2) in different solvent systems. The study also explored the reductive debromination of the isolated dimeric coupling intermediates, leading to the successful preparation of this compound .

Molecular Structure Analysis

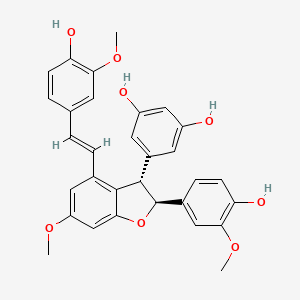

Although the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of stilbenes includes a 1,2-diphenylethylene nucleus. Oligostilbenes like this compound are formed by the oxidative coupling of monomeric stilbene units. The molecular structure of these compounds is crucial for their bioactivity, as the arrangement of the phenolic groups and the presence of double bonds can influence their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidative coupling and reductive debromination. The oxidative coupling is a key step in forming the oligostilbene structure, while the reductive debromination is necessary to remove the bromine atoms introduced during the initial synthesis steps. These reactions are important for obtaining the desired natural oligostilbene compounds with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of stilbenes generally include low solubility in water and high solubility in organic solvents, which can be attributed to their hydrophobic nature. The presence of phenolic hydroxyl groups can also contribute to their antioxidant properties. The bioactivity of these compounds, such as anti-diabetic effects, is likely related to their ability to interact with biological molecules, such as proteins involved in metabolic regulation .

Applications De Recherche Scientifique

Chemical Transformation and Pharmacological Activities

Bisisorhapontigenin A has been a subject of research in the field of organic chemistry and pharmacology. Studies have shown that chemical transformations of this compound can lead to the synthesis of new stilbene dimers and cyclooligostilbenes. For instance, bisisorhapontigenin E and F, along with bisisorhapontigenin G and 13b-methoxyl bisisorhapontigenin G, were prepared through isomerization reactions. These compounds have been tested for their pharmacological activities, particularly in anti-inflammation and anti-oxidant capacities. The results indicated potent anti-oxidant activities for these compounds (Yao & Lin, 2006).

Bioactive Compounds from Natural Sources

In another study, this compound was isolated from natural sources, specifically the lianas of Gnetum cleistostachyum C. Y. Cheng. Along with other compounds such as cis shegansu B, these stilbene dimers were identified using spectroscopic evidence and tested for pharmacological activities. This highlights the potential of this compound in natural product research and its possible applications in developing bioactive compounds (Yao & Lin, 2005).

Synthesis of Natural Oligostilbenes

This compound has also been used in the synthesis of several natural oligostilbenes. Through biomimetic oxidation, researchers were able to prepare natural compounds such as (±)-bisisorhapontigenin A and (±)-lehmbachol A and B. This study provides a basis for the efficient synthesis of these compounds, expanding the scope of this compound in synthetic organic chemistry (Guan et al., 2019).

Isolation from Gnetum africanum

Further emphasizing its importance in natural products chemistry, this compound, along with other stilbene dimers, was isolated from the stem lianas of Gnetum africanum (Gnetaceae). The study aimed at discovering new compounds from natural sources, contributing to the understanding of the chemical diversity and potential biological activities of compounds found in these plants (Iliya et al., 2002).

Propriétés

IUPAC Name |

5-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O8/c1-36-23-13-18(6-4-17-5-8-24(34)26(10-17)37-2)29-28(16-23)39-31(19-7-9-25(35)27(14-19)38-3)30(29)20-11-21(32)15-22(33)12-20/h4-16,30-35H,1-3H3/b6-4+/t30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINWBUQDZTXDV-XKLXBFOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(C(OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)C=CC5=CC(=C(C=C5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)C4=CC(=CC(=C4)O)O)/C=C/C5=CC(=C(C=C5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2Z)-2-[(4-Methylbenzene-1-sulfonyl)imino]pyridin-1(2H)-yl]acetamide](/img/structure/B3030029.png)

![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)

![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)

![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)